molecular formula C10H10N2O B1285705 4-cyano-N,N-dimethylbenzamide CAS No. 24167-50-8

4-cyano-N,N-dimethylbenzamide

Cat. No. B1285705
CAS RN: 24167-50-8
M. Wt: 174.2 g/mol
InChI Key: CPSNYKXHMCDALW-UHFFFAOYSA-N
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Description

“4-cyano-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as LCZC2862 and 4-Cyano-N,N-dimethyl-benzamide .


Molecular Structure Analysis

The molecular structure of “4-cyano-N,N-dimethylbenzamide” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 174.079312947 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “4-cyano-N,N-dimethylbenzamide” is 174.19900 g/mol . The exact mass is 174.07900 g/mol . The compound has a topological polar surface area of 44.10000 Ų . The LogP value, which represents the compound’s lipophilicity, is 1.26008 . Unfortunately, specific information about the compound’s boiling point, melting point, and density is not available .

Scientific Research Applications

Proteomics Research

4-cyano-N,N-dimethylbenzamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a reagent in the synthesis of peptides or in the modification of proteins for analytical purposes. Its role in proteomics is crucial for understanding protein interactions and signaling pathways within cells.

Medicinal Chemistry

In medicinal chemistry, 4-cyano-N,N-dimethylbenzamide serves as a building block for the synthesis of various pharmaceutical agents . Its cyano and amide functional groups make it a versatile precursor for creating compounds with potential therapeutic effects, such as anti-inflammatory or analgesic drugs.

Agricultural Chemistry

This compound may be involved in the development of agricultural chemicals . While specific applications in this field are not detailed in the available data, its chemical properties suggest potential use in the synthesis of herbicides or pesticides that could help in crop protection.

Material Science

In material science, 4-cyano-N,N-dimethylbenzamide could be used in the design and development of new materials . Its molecular structure might contribute to the creation of polymers with specific characteristics like increased durability or chemical resistance.

Industrial Applications

The industrial applications of 4-cyano-N,N-dimethylbenzamide might include its use as an intermediate in the manufacture of dyes, resins, or other synthetic materials . Its ability to undergo various chemical reactions makes it valuable for producing compounds with desired industrial properties.

Environmental Impact Studies

Although specific environmental impacts of 4-cyano-N,N-dimethylbenzamide are not extensively documented, handling and safety measures suggest that it should be managed carefully to prevent potential environmental contamination . Research in this area would focus on understanding how this compound interacts with environmental systems and assessing its biodegradability or toxicity.

Analytical Chemistry

In analytical chemistry, 4-cyano-N,N-dimethylbenzamide can be used as a standard or reference compound in various chromatographic or spectroscopic methods . It helps in the accurate measurement and analysis of chemical substances within a sample.

Biochemistry Research

Finally, in biochemistry research, this compound is likely used in studies involving enzyme kinetics and inhibition . Its structure allows it to interact with enzymes or receptors, making it useful for exploring biochemical pathways and identifying potential drug targets.

Safety and Hazards

“4-cyano-N,N-dimethylbenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

4-cyano-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSNYKXHMCDALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585454
Record name 4-Cyano-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N,N-dimethylbenzamide

CAS RN

24167-50-8
Record name 4-Cyano-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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